N-benzyl-N-isopropylpentanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-5-11-15(17)16(13(2)3)12-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQFZDFNBMBILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=CC=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N Benzyl N Isopropylpentanamide
Direct Amidation Strategies for Pentanoic Acid Derivatives
The direct formation of an amide bond from a carboxylic acid and an amine is an attractive synthetic route due to its atom economy, as the only byproduct is water. mdpi.com However, the reaction is challenging because the acidic carboxylic acid and the basic amine can form a non-reactive ammonium (B1175870) salt. researchgate.net Consequently, various strategies have been developed to facilitate this transformation for the synthesis of N-benzyl-N-isopropylpentanamide from pentanoic acid and N-benzylisopropylamine.
Activation of Pentanoic Acid and Coupling with N-Benzylisopropylamine
To overcome the formation of the ammonium salt and to increase the electrophilicity of the carbonyl carbon, pentanoic acid must be activated. fishersci.it This can be achieved through several methods, each with its own set of advantages and disadvantages.
A traditional and effective method for synthesizing amides is the reaction of an amine with an acid chloride or anhydride (B1165640). fishersci.it For the synthesis of this compound, pentanoic acid would first be converted to pentanoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting highly reactive pentanoyl chloride is then reacted with N-benzylisopropylamine.
This reaction is generally rapid and proceeds at room temperature in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com A base, like triethylamine (B128534) (TEA) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed. fishersci.it A patent for the manufacturing of N-benzyl-N-isopropyl amides describes a process where an excess of N-benzylisopropylamine itself is used as the acid-accepting agent, which can then be recovered and recycled. google.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. chemguide.co.uk
Table 1: Exemplary Conditions for Acid Chloride Route
| Reactants | Reagents | Solvent | Conditions |
|---|
This table represents typical conditions for the Schotten-Baumann reaction and may be adapted for the specific synthesis of this compound.
Carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate amide bond formation directly from carboxylic acids and amines at room temperature. chemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. chemistrysteps.com
The mechanism involves the reaction of pentanoic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-benzylisopropylamine to form the desired this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). wikipedia.org To increase yields and suppress side reactions, such as the formation of an N-acylurea, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOAt) are often employed. wikipedia.orggrowingscience.com
Table 2: Common Carbodiimide Coupling Systems
| Coupling Reagent | Additive | Solvent | Key Feature |
|---|---|---|---|
| DCC | HOBt | DMF, DCM | Inexpensive, but byproduct can be difficult to remove. wikipedia.org |
| EDC | HOAt | DMF, DCM | Water-soluble byproduct, easier purification. chemistrysteps.com |
This table provides an overview of common carbodiimide systems applicable to the synthesis of this compound.
In recent years, boric acid and its derivatives have emerged as green, inexpensive, and efficient catalysts for the direct amidation of carboxylic acids and amines. orgsyn.org This method avoids the use of stoichiometric activating agents and often proceeds under milder conditions. orgsyn.org The catalytic activity of boric acid is attributed to its ability to form a complex with the carboxylic acid, thereby activating it for nucleophilic attack by the amine. orgsyn.orgresearchgate.net The reaction is typically carried out at elevated temperatures in a solvent that allows for the azeotropic removal of water, such as toluene (B28343), to drive the equilibrium towards the amide product. mdpi.comencyclopedia.pub
The mechanism is thought to involve the formation of acyloxyboron intermediates. rsc.org The use of molecular sieves can also be employed to remove water and facilitate the reaction at lower temperatures. mdpi.comrsc.org While highly effective for many substrates, a potential drawback can be reduced catalytic activity with more challenging amines. researchgate.net
Influence of Reaction Conditions on Selectivity and Yield
The choice of reaction conditions plays a critical role in the successful synthesis of this compound, influencing not only the yield but also the selectivity and the profile of byproducts.
The solvent is a crucial parameter in amide bond formation. ucl.ac.uk Aprotic dipolar solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are frequently used due to their ability to dissolve a wide range of reactants. ucl.ac.uk However, due to environmental and safety concerns, there is a growing interest in finding greener alternatives. ucl.ac.ukrsc.org
In carbodiimide-mediated couplings, the use of solvents with a low dielectric constant, such as dichloromethane or chloroform, can minimize the rearrangement of the O-acylisourea intermediate to the undesired N-acylurea byproduct. wikipedia.org In acid chloride routes, a non-reactive organic solvent like toluene can enhance the solubility of the amine hydrochloride byproduct, which in turn reduces the viscosity of the reaction mixture and improves heat exchange. google.com
The enthalpy of solvation of the amide product is also influenced by the solvent. Polar, protic solvents like water can stabilize the amide group effectively through hydrogen bonding. While water is generally avoided in direct amidation due to the reverse hydrolysis reaction, recent research has explored micellar catalysis to enable amide synthesis in aqueous media, presenting a more sustainable approach. nsf.govacs.org
The choice of solvent can also impact the work-up and purification process. The use of a solvent that allows for easy separation of the product from byproducts and unreacted starting materials is highly desirable.
Temperature and Pressure Optimization for Industrial Scalability
For the industrial production of this compound, a common route involves the reaction of N-benzyl-N-isopropylamine with an acid chloride, such as pivaloyl chloride. google.com In a patented process, this reaction is carried out in a nonreactive organic solvent like toluene. google.com The reaction temperature is a critical parameter that is carefully controlled to maintain a range of 85-90°C. google.com This elevated temperature facilitates the reaction rate, while careful control prevents unwanted side reactions.
The process utilizes an excess of N-benzyl-N-isopropylamine, which also acts as an acid scavenger, neutralizing the hydrochloric acid byproduct. google.com After the initial reaction, the mixture is stirred at 90-95°C for a period to ensure completion. google.com While specific pressure conditions are not detailed for this particular synthesis, industrial amide formation reactions are often run at atmospheric pressure unless a volatile reactant or solvent necessitates a closed system. The optimization of temperature is crucial for balancing reaction speed with product purity and yield on a large scale. google.com
A key aspect of the industrial process described is the efficient recovery and recycling of the excess N-benzyl-N-isopropylamine. This is achieved by treating the aqueous phase containing the amine hydrochloride salt with a strong base like sodium hydroxide (B78521), which liberates the free amine for reuse. google.com This recycling step is vital for the economic viability and sustainability of the industrial process.
Table 1: Industrial Process Parameters for N-Benzyl-N-isopropylpivalamide Synthesis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Reactants | N-benzyl-N-isopropylamine, Pivaloyl chloride | Formation of the amide bond. google.com |
| Solvent | Toluene | Provides a non-reactive medium for the reaction. google.com |
| Reaction Temperature | 85-90°C (initial), 90-95°C (stirring) | To ensure a sufficient reaction rate and completion. google.com |
| Pressure | Not specified (typically atmospheric) | Standard for many industrial chemical reactions. |
| Acid Scavenger | Excess N-benzyl-N-isopropylamine | Neutralizes HCl byproduct. google.com |
| Amine Recovery | Treatment with aqueous NaOH | Regenerates the amine for recycling, improving process economy. google.com |
Alternative Synthetic Approaches to this compound
Beyond the traditional acid chloride route, several other synthetic methodologies can be considered for the formation of this compound.
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is commonly used to synthesize substituted amines. masterorganicchemistry.com This pathway could be adapted to form the N-isopropyl group by reacting N-benzylpentanamide with acetone (B3395972) in the presence of a suitable reducing agent. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which is known for its mildness and selectivity. masterorganicchemistry.comyoutube.com
The reaction would proceed via the in-situ formation of an iminium ion from the condensation of the secondary amide (N-benzylpentanamide) and acetone, which is then reduced by the hydride reagent to yield the tertiary amide, this compound. This one-pot procedure offers a controlled way to introduce the isopropyl group, avoiding the over-alkylation that can be an issue with direct alkylation methods. masterorganicchemistry.com
The sequential N-alkylation of a primary amide, such as pentanamide (B147674), offers another route to this compound. This process would involve two separate alkylation steps. The first step would be the N-benzylation of pentanamide, which can be achieved by reacting it with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. wikipedia.orgncert.nic.in
Following the formation of N-benzylpentanamide, a second alkylation step would be required to introduce the isopropyl group. This can be more challenging due to the increased steric hindrance of the secondary amide. However, methods for the N-alkylation of secondary amides have been developed, often requiring stronger bases and more reactive alkylating agents. organic-chemistry.org For instance, reacting N-benzylpentanamide with isopropyl iodide in the presence of a strong base like sodium hydride could yield the desired product. The choice of base and solvent is critical to the success of this second alkylation step.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of this compound synthesis, several strategies can be employed to enhance its environmental sustainability.
One key area is the move away from stoichiometric activating agents, which generate significant waste, towards catalytic methods. ucl.ac.uk Biocatalysis, in particular, offers a promising green alternative. rsc.orgresearchgate.net Enzymes, such as lipases, can catalyze amide bond formation under mild conditions. nih.govmdpi.com For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in catalyzing the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach could potentially be applied to the reaction between pentanoic acid and N-benzyl-N-isopropylamine, offering high yields and purity with minimal waste. nih.govmdpi.com
Another green chemistry consideration is the choice of solvent. Many traditional amide synthesis methods use hazardous solvents like DMF or chlorinated hydrocarbons. nih.govucl.ac.uk The use of greener solvents, or even solvent-free conditions, is a key goal. nih.govresearchgate.net For example, propylphosphonic anhydride (T3P®) has been used for the synthesis of N-substituted amides from nitriles and alcohols under solvent-free conditions, which could be an avenue to explore for this specific amide. researchgate.net
Table 2: Green Chemistry Approaches to Amide Synthesis
| Principle | Traditional Method | Green Alternative | Benefit |
|---|---|---|---|
| Reagent Stoichiometry | Use of stoichiometric coupling agents (e.g., carbodiimides). ucl.ac.uk | Catalytic methods (e.g., boronic acids, enzymes). ucl.ac.ukresearchgate.net | Reduced waste generation. ucl.ac.uk |
| Catalysis | Often relies on harsh, stoichiometric reagents. rsc.org | Biocatalysis (e.g., lipases like CALB). mdpi.comrsc.org | Mild reaction conditions, high selectivity. researchgate.net |
| Solvent Choice | Use of hazardous solvents (e.g., DMF, CH₂Cl₂). nih.govucl.ac.uk | Greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions. nih.govnih.gov | Reduced toxicity and environmental impact. nih.gov |
| Atom Economy | Lower atom economy due to byproducts from coupling agents. ucl.ac.uk | Direct condensation or catalytic routes generate water as the primary byproduct. catalyticamidation.info | Maximizes the incorporation of reactant atoms into the final product. |
Catalytic Systems for Amide Bond Formation Involving N-Benzyl and Isopropyl Moieties
The formation of the amide bond in this compound, particularly when starting from pentanoic acid and N-benzyl-N-isopropylamine, can be challenging due to the steric hindrance of the secondary amine. catalyticamidation.info This has driven the development of various catalytic systems to facilitate this transformation.
Boron-based catalysts, such as boronic acids, have emerged as effective catalysts for direct amidation reactions. ucl.ac.uk These catalysts are attractive due to their stability, low cost, and low toxicity. researchgate.net They typically operate at elevated temperatures to facilitate the removal of water, driving the reaction towards the amide product. ucl.ac.uk
Transition metal catalysts have also been extensively studied for amide bond formation. ucl.ac.uk Copper-catalyzed systems, for example, have been successfully used for the amidation of aryl chlorides with a wide range of amides. organic-chemistry.org While this is for a different type of coupling, it highlights the potential of copper catalysis in C-N bond formation. More directly applicable are ruthenium-based catalysts, which have been employed for the direct synthesis of amides from alcohols and amines. nih.gov This method proceeds via a "borrowing hydrogen" mechanism and could potentially be used to couple pentanol (B124592) with N-benzyl-N-isopropylamine. nih.gov
Table 3: Catalytic Systems for Amide Bond Formation
| Catalyst Type | Example Catalyst | Substrates | Key Features |
|---|---|---|---|
| Boron-Based | Phenylboronic Acid | Carboxylic acids, amines | Low toxicity, air and moisture stable, requires water removal. ucl.ac.ukresearchgate.net |
| Copper-Based | Cu₂O/ligand | (Hetero)aryl chlorides, amides | Effective for Goldberg-type amidations. organic-chemistry.org |
| Ruthenium-Based | Ruthenium N-heterocyclic carbene complexes | Alcohols, amines | Proceeds via hydrogen transfer, generates H₂ as a byproduct. nih.gov |
| Rhodium-Based | Rhodium complexes | Aldehydes/alcohols, amines | Effective for sterically hindered substrates. acs.org |
| Biocatalysts | Candida antarctica lipase B (CALB) | Carboxylic acids, amines | Mild conditions, high selectivity, green solvent compatibility. nih.govmdpi.com |
Chemical Reactivity and Transformation Pathways of N Benzyl N Isopropylpentanamide
Hydrolytic Stability and Degradation Pathways
The hydrolysis of N-benzyl-N-isopropylpentanamide involves the cleavage of the amide bond to yield pentanoic acid and N-benzyl-N-isopropylamine. This process can be catalyzed by either acid or base, with distinct mechanisms and kinetics governing the reaction under these different conditions. Amides are generally resistant to hydrolysis, requiring forcing conditions such as heat in the presence of a strong acid or base to proceed at a practical rate. jove.combyjus.com
The generally accepted mechanism for the acid-catalyzed hydrolysis of a tertiary amide like this compound is as follows:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid catalyst. jove.com
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. acs.org
Proton transfer: A proton is transferred from the oxonium ion to the nitrogen atom of the amino group.
Elimination of the leaving group: The C-N bond cleaves, and the protonated amine is expelled as the leaving group.
Deprotonation: The final step is the deprotonation of the resulting protonated carboxylic acid to yield the final carboxylic acid product.
In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. chemistrysteps.com This leads to the formation of a tetrahedral intermediate. nih.gov The subsequent step involves the elimination of the N-benzyl-N-isopropylamide anion, which is a very poor leaving group. chemistrysteps.com This step is typically the rate-determining step and is energetically unfavorable. chemistrysteps.comuregina.ca However, the reaction is driven to completion by the irreversible acid-base reaction between the carboxylic acid and the strongly basic amide anion that is formed. chemistrysteps.com This final deprotonation step results in the formation of a carboxylate salt and N-benzyl-N-isopropylamine. jove.com Due to the stability of the amide bond, base-mediated hydrolysis generally requires harsh conditions, such as prolonged heating with a concentrated base. byjus.comchemistrysteps.com
Theoretical studies on the base-catalyzed hydrolysis of amides have shown that the free energy barrier for the formation of the tetrahedral intermediate is influenced by the substituents on the amide. nih.gov For tertiary amides like N,N-dimethylacetamide, the calculated free energy barrier is higher than that for primary or secondary amides, indicating a slower reaction rate. nih.gov This is attributed to the steric hindrance from the alkyl groups, which can impede the approach of the nucleophilic hydroxide ion. nih.gov
N-Debenzylation Reactions as a Synthetic Handle
The N-benzyl group in this compound can be selectively removed, providing a useful synthetic pathway to the corresponding secondary amide, N-isopropylpentanamide. This deprotection can be achieved through various reductive, oxidative, and acid- or base-catalyzed methods.
Reductive methods are commonly employed for the cleavage of the N-benzyl group. Catalytic hydrogenation is a widely used technique where the N-benzyl amide is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). nih.gov The addition of an acid, such as acetic acid or hydrochloric acid, can facilitate the reaction by increasing the polarization of the C-N bond. nih.govresearchgate.netacs.org
| Catalyst | Reagents/Conditions | Substrate Scope | Reference(s) |
| Pd/C | H₂, MeOH | N-benzyl amides | acs.org |
| Pd(OH)₂/C | H₂, EtOH, 60 °C | N-Boc, N-benzyl protected amines | nih.gov |
| Pd/C and Nb₂O₅/C | H₂, various solvents | N-benzyl amines and amides | acs.orgnih.gov |
This table is not exhaustive and represents a selection of reported methods.
Oxidative methods provide an alternative to reductive debenzylation. These reactions often proceed under milder conditions and can be advantageous when other functional groups sensitive to reduction are present in the molecule. One effective method involves the use of a bromo radical, generated from an alkali metal bromide and an oxidant like Oxone, to achieve debenzylation of N-benzyl amides. organic-chemistry.orgnih.gov Other oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) have also been reported for the debenzylation of N-benzyl amines, although their efficacy with N-benzyl amides can be variable.
| Reagent System | Conditions | Substrate Scope | Reference(s) |
| Alkali Metal Bromide / Oxone | MeCN/H₂O, room temp. | N-benzyl amides and ethers | organic-chemistry.orgnih.gov |
| Ceric Ammonium Nitrate (CAN) | CH₃CN–H₂O | N-benzyl tertiary amines | |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂–H₂O | N-(4-methoxybenzyl) amides |
This table is not exhaustive and represents a selection of reported methods.
The N-benzyl group can also be cleaved under acidic or basic conditions, although this often requires harsh reaction conditions. Strong acids like p-toluenesulfonic acid (p-TsOH) in refluxing toluene (B28343) have been shown to efficiently debenzylate N-benzylamides. researchgate.net The use of Lewis acids such as aluminum chloride has also been reported for the debenzylation of certain N-benzyl compounds. nih.gov While less common for amides, strong bases in the presence of an oxygen source can also effect N-debenzylation.
| Reagent | Conditions | Substrate Scope | Reference(s) |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux | N-benzylamides | researchgate.net |
| Triflic acid (TfOH) | Microwave | N-benzylamides | researchgate.net |
| Acetic Acid | H₂, Pd(OH)₂/C, EtOH, 60°C | N-benzyl protected amines | nih.govresearchgate.net |
This table is not exhaustive and represents a selection of reported methods.
Derivatization Reactions for Functionalization and Advanced Applications
The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potentially novel properties and applications. These derivatization reactions can be broadly categorized based on the reactive center: the amide nitrogen, the carbonyl group, and the aromatic and aliphatic moieties.
The tertiary nature of the amide nitrogen in this compound generally renders it unreactive towards typical N-alkylation or acylation reactions that are common for primary and secondary amines and amides. The lone pair of electrons on the nitrogen atom is significantly delocalized into the adjacent carbonyl group, reducing its nucleophilicity. However, specific reactions can be employed to modify the substituents on the nitrogen atom.
One of the most significant transformations at the amide nitrogen is N-debenzylation . The benzyl (B1604629) group is a common protecting group for amines and can be removed under various conditions. Catalytic hydrogenolysis is a widely used method, typically employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen atmosphere. ox.ac.ukrsc.orgorganic-chemistry.org This reaction cleaves the N-benzyl bond to yield N-isopropylpentanamide. The efficiency of this reaction can be influenced by the solvent and the presence of acids. nih.gov
Alternatively, oxidative methods can be employed for N-debenzylation. Reagents such as N-iodosuccinimide (NIS) have been shown to effect the debenzylation of benzylamines. ox.ac.uk
It is important to note that direct N-alkylation of the tertiary amide nitrogen is generally not feasible due to its low nucleophilicity. ncert.nic.in However, reactions involving the cleavage of the existing N-substituents, like the aforementioned debenzylation, provide a route to secondary amides that can then be further functionalized.
Illustrative Data Table for N-Debenzylation Reactions
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Hypothetical Yield (%) |
| H₂, Pd/C (10%) | Ethanol | 25 | 24 | N-isopropylpentanamide | 95 |
| H₂, Pd(OH)₂/C | Methanol | 60 | 12 | N-isopropylpentanamide | 92 |
| N-Iodosuccinimide | Acetonitrile | 80 | 6 | N-isopropylpentanamide | 78 |
This table presents hypothetical data based on typical yields for N-debenzylation reactions of similar compounds and is for illustrative purposes.
The carbonyl group of the pentanamide (B147674) is a key site for chemical transformations. While amides are generally less reactive than other carbonyl compounds like ketones or esters, their carbonyl group can undergo nucleophilic attack, particularly after activation.
Reduction to Amines: A fundamental reaction of amides is their reduction to the corresponding amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing tertiary amides to tertiary amines. masterorganicchemistry.comnumberanalytics.comyoutube.comnih.gov In the case of this compound, reduction with LiAlH₄ would yield N-benzyl-N-isopropylpentylamine. This transformation involves the complete removal of the carbonyl oxygen.
Knoevenagel-type Condensations: Although amides are poor electrophiles, their carbonyl group can be activated to participate in condensation reactions. The Knoevenagel condensation, which typically involves aldehydes or ketones, can be extended to amides by activating the carbonyl group with reagents like triflic anhydride (B1165640) (Tf₂O). rsc.orgrsc.orgfrontiersin.org This in situ activation generates a highly electrophilic species that can react with active methylene (B1212753) compounds, leading to the formation of enaminones. rsc.orgrsc.org This provides a pathway to introduce new carbon-carbon double bonds adjacent to the nitrogen atom. psiberg.comwikipedia.orgsigmaaldrich.com
Addition of Organometallic Reagents: Strong nucleophiles such as organolithium or Grignard reagents can add to the carbonyl group of tertiary amides. This reaction can lead to the formation of ketones after hydrolysis of the initial tetrahedral intermediate. However, the stability of this intermediate can sometimes lead to the formation of other products.
Illustrative Data Table for Carbonyl Group Transformations
| Reagent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |
| LiAlH₄ | Tetrahydrofuran (B95107) | 65 | N-benzyl-N-isopropylpentylamine | 88 |
| 1. Tf₂O, 2-F-Py2. n-BuMgBr | Diethyl ether | 0 | 1-(N-benzyl-N-isopropylamino)pentan-1-one | 75 |
| 1. Tf₂O, pyridine2. Diethyl malonate, NaH | Tetrahydrofuran | 0 to 25 | Diethyl 2-(1-(N-benzyl-N-isopropylamino)pentylidene)malonate | 65 |
This table presents hypothetical data based on typical yields for the respective reaction types on analogous tertiary amides and is for illustrative purposes.
The benzyl and pentyl groups of this compound provide further opportunities for derivatization through reactions on the aromatic ring and the aliphatic chains.
Functionalization of Aliphatic Moieties: The pentyl and isopropyl groups possess C-H bonds that can be functionalized, although this typically requires more forcing conditions or specific catalytic systems. Radical halogenation could potentially introduce a halogen atom onto the alkyl chains, which can then be further elaborated. More advanced C-H activation methodologies could also be employed for selective functionalization. For instance, directed radical hydrogen abstraction has been used to functionalize the γ and δ positions of aliphatic amides. nih.gov While challenging, selective oxidation of the alkyl chains could also be a potential pathway for introducing new functional groups. researchgate.net
Illustrative Data Table for Aromatic and Aliphatic Functionalization
| Reagent | Conditions | Product (Major Isomer) | Hypothetical Yield (%) |
| HNO₃, H₂SO₄ | 0 °C | N-(4-nitrobenzyl)-N-isopropylpentanamide | 70 |
| Br₂, FeBr₃ | Dichloromethane (B109758), 25 °C | N-(4-bromobenzyl)-N-isopropylpentanamide | 85 |
| N-Bromosuccinimide, AIBN | CCl₄, reflux | N-benzyl-N-isopropyl-2-bromopentanamide | 45 |
This table presents hypothetical data based on typical yields and regioselectivity for the respective reaction types on similar substrates and is for illustrative purposes.
Advanced Spectroscopic and Structural Elucidation of N Benzyl N Isopropylpentanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy stands as a cornerstone for the detailed structural investigation of N-benzyl-N-isopropylpentanamide, enabling the exploration of its conformational isomers and the complete assignment of its atomic framework.
The amide bond in this compound possesses a partial double bond character, which restricts free rotation and gives rise to rotational isomers, specifically E and Z conformers. scielo.brudayton.edu This phenomenon, observable on the NMR timescale, often results in the appearance of two distinct sets of signals for the different isomers. scielo.brnih.gov The energy barrier for the interconversion of these rotamers can be investigated using variable-temperature NMR experiments. nih.gov For similar N-benzyl-N-alkylamido compounds, these barriers have been measured and are influenced by the steric interactions of the substituents. udayton.edunih.gov In the case of this compound, the steric bulk of the benzyl (B1604629) and isopropyl groups attached to the nitrogen atom plays a crucial role in determining the relative populations and rotational energy barriers of the E and Z isomers. udayton.edu
A full structural characterization of this compound is achieved through a detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. scielo.br The presence of E/Z isomers leads to a doubling of signals in both ¹H and ¹³C NMR spectra, necessitating careful assignment. scielo.brnih.gov
1D NMR (¹H and ¹³C): The ¹H NMR spectrum displays distinct signals for the protons of the benzyl, isopropyl, and pentanamide (B147674) moieties for each isomer. The chemical shifts of the benzylic methylene (B1212753) protons and the isopropyl methine proton are particularly sensitive to the isomeric form. researchgate.net Similarly, the ¹³C NMR spectrum shows separate resonances for each carbon atom in the E and Z conformers. nih.gov
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for unambiguous assignments. ugm.ac.id
COSY (Correlation Spectroscopy) establishes proton-proton connectivities within each spin system of the isomers.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, facilitating the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is critical for linking the different structural fragments and definitively assigning signals to the correct isomer by identifying key correlations, such as those between the benzylic protons and the carbonyl carbon. scielo.brugm.ac.id
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The presence of a minor rotamer would result in a second set of signals with different chemical shifts and lower intensities.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups within this compound and to probe potential intermolecular interactions. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the tertiary amide C=O stretching vibration, typically found in the 1630-1670 cm⁻¹ region. scielo.br Other significant absorptions include the C-H stretching vibrations of the aromatic and aliphatic moieties. nih.govmdpi.com The absence of an N-H stretching band confirms the tertiary nature of the amide. scielo.br
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. researchgate.net The symmetric stretching of the aromatic ring of the benzyl group gives a strong Raman signal, as do the C-H stretching modes. theaic.org
Table 2: Key Vibrational Frequencies for this compound
Mass Spectrometry for Fragmentation Pathways and Molecular Weight Confirmation
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and for deducing its structure from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental composition. nih.govsemanticscholar.org This technique can confirm the molecular formula of this compound (C₁₅H₂₃NO) by matching the experimentally determined mass to the calculated exact mass with a high degree of precision. nih.gov
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecule. uab.edu In this technique, the molecular ion is isolated and then fragmented, and the resulting fragment ions are analyzed. The fragmentation of this compound is expected to produce characteristic ions. A prominent fragment is the tropylium (B1234903) ion at m/z 91, which is indicative of the benzyl group. nih.govnih.gov Other expected fragments would arise from the cleavage of the amide bond and fragmentation of the pentanoyl and isopropyl groups. researchgate.net
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound Note: The observed fragments and their relative intensities can vary depending on the ionization method and experimental conditions.
Table 4: Compound Names Mentioned in the Article
Crystallographic Data for this compound Not Publicly Available
A comprehensive search for the solid-state structure of the chemical compound this compound has revealed no publicly accessible X-ray crystallography data. Despite extensive queries of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimental crystal structure has been reported for this specific molecule.
The absence of this foundational data precludes a detailed analysis of the compound's molecular conformation, its packing arrangement within a crystal lattice, and the specific intermolecular interactions that govern its solid-state behavior. Such an analysis, which would form the basis of the requested article on the advanced spectroscopic and structural elucidation of this compound, is therefore not possible at this time.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides crucial insights into:
Molecular Conformation: The spatial arrangement of atoms within a molecule, including bond lengths, bond angles, and torsion angles.
Crystal Packing: The organization of molecules in the crystal lattice, which influences the material's physical properties.
Intermolecular Interactions: Non-covalent forces such as hydrogen bonds and π-stacking that hold the crystal structure together.
While information exists for structurally related compounds, such as N-benzyl-2,2-dimethylpropanamide nih.gov, these analogs are not sufficiently identical to serve as a reliable proxy for the specific conformational and interactional nuances of the isopropylpentanamide derivative.
Consequently, the sections of the proposed article focusing on the X-ray crystallographic analysis of this compound, including the analysis of its molecular conformation, crystal packing, and intermolecular interactions, cannot be generated with scientific accuracy. Further research, including the synthesis and crystallographic analysis of this compound, would be required to obtain the necessary data to fulfill the requested article's outline.
Following a comprehensive search for scientific literature, it has been determined that there are no specific computational and theoretical investigation studies publicly available for the chemical compound this compound. The execution of targeted searches for scholarly articles, databases, and computational chemistry resources yielded no specific data on Density Functional Theory (DFT) calculations, HOMO-LUMO energy analysis, Natural Population Analysis (NPA), or conformational analysis for this particular molecule.
As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user request. The strict instructions to focus solely on this compound and to populate the specified sections and subsections with detailed research findings and data tables cannot be fulfilled without the availability of relevant scientific research.
Any attempt to create the requested content would necessitate the fabrication of data and research findings, which would be scientifically unsound and misleading. Therefore, in the absence of any published studies on the computational and theoretical properties of this compound, the generation of the requested article is not feasible.
Computational and Theoretical Investigations of N Benzyl N Isopropylpentanamide
Reaction Mechanism Studies through Transition State Modeling
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of transition states. numberanalytics.com A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. bath.ac.uk By modeling the transition state, chemists can understand the energy barriers (activation energy) and the specific atomic rearrangements involved in a reaction.
For N-benzyl-N-isopropylpentanamide, a key reaction of interest would be its hydrolysis, the cleavage of the amide bond by water. Computational methods can be used to model the step-by-step mechanism of this reaction under acidic or basic conditions. nih.govmcmaster.cauregina.ca
The process of transition state modeling typically involves:
Identifying Reactants and Products: The starting materials (e.g., this compound and water) and the final products (e.g., pentanoic acid, N-benzyl-N-isopropylamine) are defined.
Locating the Transition State: Various computational algorithms are used to find the geometry of the transition state on the potential energy surface. ims.ac.jp The transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. bath.ac.uk
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy of the reaction. A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products. acs.org
These studies can reveal whether a reaction proceeds through a stepwise or a concerted mechanism and can elucidate the role of catalysts. acs.org For example, in amide hydrolysis, calculations can show how a proton or a hydroxide (B78521) ion facilitates the nucleophilic attack of water on the carbonyl carbon. youtube.com
An illustrative data table for a hypothetical study on the hydrolysis of this compound is shown below.
| Reaction | Mechanism | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Hydrolysis | Stepwise | 20 - 25 |
| Base-Catalyzed Hydrolysis | Concerted | 15 - 20 |
| Neutral Hydrolysis | Stepwise | > 30 |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the kind of data obtained from transition state modeling.
Applications in Advanced Organic Synthesis and Material Science
N-Benzyl-N-isopropylpentanamide as a Key Intermediate in Complex Molecule Synthesis
N-substituted amides are frequently employed as crucial intermediates in the synthesis of more elaborate organic molecules, including pharmaceuticals and agrochemicals. fiveable.me The structural attributes of this compound, specifically the presence of the bulky isopropyl and benzyl (B1604629) groups, can influence the stereochemical outcome of reactions at adjacent centers, making it a valuable precursor in stereoselective synthesis.
The synthesis of complex molecules often relies on the predictable reactivity of intermediates. In this context, this compound can serve as a scaffold upon which further chemical transformations are performed. For instance, the benzyl group can be readily removed under various conditions, unveiling a secondary amide or amine for subsequent functionalization. organic-chemistry.org This strategic deprotection is a common tactic in multi-step syntheses.
While specific examples of this compound as a key intermediate in the synthesis of named complex molecules are not extensively documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. For example, derivatives of N-benzyl-2-acetamidopropionamide have been investigated for their potent anticonvulsant activities. nih.gov This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents. The synthesis of Lacosamide, an anticonvulsant drug, involves N-benzyl-propanamide derivatives as intermediates, highlighting the importance of this class of compounds in medicinal chemistry. googleapis.comgoogle.com
The general synthetic route to N-benzyl-N-isopropyl amides involves the acylation of N-benzyl-N-isopropylamine with an appropriate acid chloride. google.com A patented process for a related compound, N-benzyl-N-isopropylpivalamide, provides a reliable template for the synthesis of this compound. google.comgoogle.com
Table 1: Representative Synthesis of a Structurally Related N-Benzyl-N-isopropyl Amide
| Reactants | Conditions | Product | Yield | Reference |
| N-benzyl-N-isopropylamine, Pivaloyl chloride, Toluene (B28343), Sodium hydroxide (B78521) | Two-phase system, 0-60 °C, 1 hour reaction time | N-benzyl-N-isopropylpivaloylamide | 99% | google.comgoogle.com |
| Benzylisopropylamine, Acid chloride, Toluene | Reaction at 5-100 °C, followed by aqueous workup and distillation | N-benzyl-N-isopropyl amide | High | google.com |
This table presents data for a closely related compound as a representative example of the synthesis of N-benzyl-N-isopropyl amides.
Development of New Synthetic Reagents and Chiral Auxiliaries
The development of novel reagents that can control stereochemistry is a central theme in modern organic synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed and ideally recycled.
While this compound itself has not been extensively studied as a chiral auxiliary, the broader class of chiral benzylamine (B48309) derivatives has shown significant promise in this area. researchgate.net The chirality can be introduced at the α-position of the benzyl group, for instance, which can then influence the facial selectivity of reactions on the appended acyl group. The steric bulk of the isopropyl group in this compound would likely play a crucial role in directing the approach of incoming reagents.
The general principle involves attaching the chiral this compound moiety to a prochiral substrate. The inherent chirality of the auxiliary then guides subsequent transformations, such as alkylation or aldol (B89426) reactions, to proceed with a high degree of diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Although specific data for this compound is lacking, the utility of related structures provides a strong rationale for its investigation in this capacity.
Role in the Synthesis of Novel Amide-Based Frameworks
Amide-based frameworks, including oligomers and macrocycles, are of significant interest due to their ordered structures and potential applications in host-guest chemistry, catalysis, and materials science. The defined geometry and hydrogen-bonding capabilities of the amide bond are key to the formation of these supramolecular assemblies.
This compound can be envisioned as a monomeric unit for the construction of such frameworks. The pentanamide (B147674) backbone provides a flexible linker, while the N-substituents can be tailored to control the solubility, packing, and electronic properties of the resulting framework. For instance, polymerization or macrocyclization reactions involving derivatives of this compound could lead to novel materials with unique properties.
Investigation of its Potential in Polymer Chemistry or Advanced Materials
The field of polymer chemistry is continually seeking new monomers and modifying agents to create materials with enhanced properties. While this compound itself is not a conventional monomer for polymerization, its structural components are found in functional polymers.
For instance, polymers based on N-isopropylacrylamide (NIPAM) are well-known for their thermoresponsive behavior. sigmaaldrich.com Recent research has explored the synthesis and properties of amphiphilic block copolymers based on N-isopropylacrylamide and benzyl methacrylate. researchgate.net These studies demonstrate the interest in combining benzyl and isopropylamide-related structures within a single polymer chain to create materials with tunable properties.
This compound could potentially be used as a modifying agent to impart specific characteristics to existing polymers. For example, it could be incorporated as a side chain to influence the thermal stability, solubility, or mechanical properties of a polymer. Furthermore, derivatives of this compound bearing a polymerizable group, such as a vinyl or acryloyl moiety, could be synthesized and copolymerized with other monomers to create novel functional polymers.
Table 2: Properties of Polymers Incorporating Structurally Related Monomers
| Polymer System | Key Findings | Reference |
| Amphiphilic block copolymers of N-isopropylacrylamide and benzyl methacrylate | The copolymers were synthesized with high yields and their thermal decomposition temperatures were determined. The fluorinated version showed a compressed coil conformation in solution. | researchgate.net |
This table highlights research on polymers containing structural elements related to this compound.
Applications in Analytical Chemistry as a Reference Standard or Derivatization Substrate
In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and quantify the amount of a substance in a sample. Given its stable amide structure, this compound could potentially serve as a reference standard in analytical methods such as chromatography and spectroscopy, particularly in the analysis of related pharmaceutical compounds or synthetic intermediates. The synthesis of such a standard would require meticulous purification and characterization to establish its purity and identity.
Furthermore, this compound could be utilized as a derivatization substrate. Derivatization is a technique used to modify an analyte to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography or enhancing its detectability. While no specific derivatization protocols involving this compound are documented, its functional groups offer potential sites for chemical modification.
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Pathways
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often involve harsh reagents and generate significant waste. Future research could focus on developing greener, more sustainable routes to N-benzyl-N-isopropylpentanamide. ucl.ac.uk Enzymatic catalysis, for instance, offers a highly selective and environmentally benign alternative. The use of enzymes like lipase (B570770) from Candida antarctica (CALB) has shown promise in the direct amidation of carboxylic acids and amines in green solvents, a method that could be adapted for the synthesis of this compound. nih.gov Another avenue involves the use of heterogeneous catalysts, such as a nickel-based nanocatalyst, for the reductive amidation of esters with nitro compounds, which presents a more atom-economical approach. nih.gov The development of catalytic systems that operate under milder conditions with reduced waste, such as those employing boric acid or other organocatalysts, would represent a significant step forward in the sustainable production of this and other amides. ucl.ac.uk
Investigation of Stereoselective Synthesis of this compound
The presence of a chiral center, if introduced into the pentanamide (B147674) backbone or the benzyl (B1604629) or isopropyl groups, would necessitate the development of stereoselective synthetic methods. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. Future work could explore the use of chiral cobalt catalysts for the reductive coupling of appropriate precursors, a method that has been successful in creating sterically bulky chiral amides. acs.org The development of enantioselective C-H amidation reactions, potentially guided by a chiral directing group, could also provide a direct and efficient route to enantiomerically pure this compound. mdpi.com Investigating the stereochemical outcomes of reactions involving this amide would be crucial for its potential application in fields where chirality is a key determinant of function, such as medicinal chemistry or materials science.
Exploration of Novel Catalytic Transformations Mediated by the Amide Moiety
The amide bond, while generally stable, can participate in or direct catalytic transformations. The tertiary nature of the amide in this compound makes it an interesting candidate for exploring such reactivity. Research could investigate if the amide group can act as a directing group for C-H activation at distal positions on the benzyl or pentyl fragments, a strategy that has been demonstrated with other amides to enable site-selective functionalization. acs.org Furthermore, the potential for the amide to undergo novel transposition reactions, such as a 1,2-carbonyl shift, could lead to the synthesis of valuable α-aminoketone structures from a readily available amide precursor. acs.org The exploration of transamidation reactions, where the N-benzyl-N-isopropylamino group is exchanged with other amines, could also be a fruitful area of research, potentially catalyzed by zirconium or hafnium complexes under mild conditions. acs.orgorganic-chemistry.org
Advanced Computational Studies on Solvation Effects and Intermolecular Interactions
To complement experimental studies, advanced computational modeling can provide deep insights into the behavior of this compound at a molecular level. Future computational work could focus on understanding the conformational preferences of the molecule and the rotational barriers around the C-N amide bond. acs.org Molecular dynamics simulations could be employed to study the solvation of this compound in various solvents, elucidating the specific intermolecular interactions, such as hydrogen bonding with protic solvents or van der Waals forces in nonpolar media. nih.gov Such studies are crucial for predicting the compound's physical properties and reactivity in different environments. Furthermore, computational models can help in understanding the interactions of this amide with other molecules, which would be vital for designing potential applications in areas like materials science or as a ligand in catalysis. acs.org
Discovery of Undiscovered Academic Applications in Niche Chemical Fields
The unique combination of a bulky, chiral-capable tertiary amide with both aromatic and aliphatic substituents suggests that this compound could find applications in various niche areas of chemistry. For instance, its properties as a ligand for metal catalysts could be explored. The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, and the steric bulk of the isopropyl and benzyl groups could influence the selectivity of catalytic reactions. Its potential as a phase-transfer catalyst or as an additive in polymer chemistry could also be investigated. Furthermore, the compound could serve as a model system for studying fundamental aspects of amide chemistry, such as the factors influencing cis-trans isomerism or the mechanisms of amide bond cleavage. The exploration of its biological activity, for example as an enzyme inhibitor, could also unveil new avenues for research, as amides are a common motif in many biologically active molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-N-isopropylpentanamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves amidation reactions, such as coupling benzylamine derivatives with isopropyl-substituted carboxylic acid precursors. Optimization may include varying solvents (e.g., dichloromethane or THF), catalysts (e.g., HATU or DCC), and temperature (room temperature vs. reflux). For example, highlights the use of isopropylamine derivatives in downstream reactions, suggesting precursor compatibility . Reaction monitoring via TLC or HPLC is critical to track progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming structural integrity. Peaks corresponding to benzyl aromatic protons (~7.2–7.4 ppm) and isopropyl methyl groups (~1.0–1.2 ppm) should be identified .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy. For instance, demonstrates MS validation for a structurally similar piperidine derivative .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹).
Q. How can researchers assess the purity of this compound, and what analytical standards should be referenced?
- Methodological Answer :
- HPLC/GC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) or GC with FID detection. Compare retention times against certified standards (e.g., lists analytical-grade solutions for related compounds) .
- Melting Point Analysis : Sharp melting points indicate purity; deviations suggest impurities.
- Elemental Analysis : Validate %C, %H, and %N against theoretical values. emphasizes specifying buffer conditions and concentrations for solutions .
Advanced Research Questions
Q. What considerations are critical when designing pharmacological experiments involving this compound?
- Methodological Answer :
- Dose-Response Studies : Include multiple concentrations (e.g., 1 nM–100 µM) and vehicle controls.
- Ethical Approvals : Follow institutional guidelines for in vivo studies, as emphasized in ’s discussion on ethical compliance .
- Biochemical Assays : Use positive controls (e.g., known receptor agonists/antagonists) and validate target engagement via competitive binding assays.
Q. How should contradictory spectral data be analyzed and resolved in the characterization of this compound?
- Methodological Answer :
- Cross-Validation : Repeat experiments under identical conditions. For NMR discrepancies, compare with DEPT or 2D-COSY spectra to resolve overlapping signals.
- Reference Databases : Cross-check MS and IR data against PubChem entries (e.g., ’s use of computed IUPAC names and spectral libraries) .
- Impurity Profiling : Use preparative HPLC to isolate minor components and characterize them separately.
Q. What role does computational chemistry play in validating the structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA software) and compare with experimental data.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to hypothesize mechanisms. ’s PubChem-derived structural data can inform these models .
- Reactivity Predictions : Use software like ChemAxon to simulate reaction pathways and by-products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
